Selective Inhibition of α‑Glucosidase II (Cleavage‑2) Over α‑Glucosidase I (Cleavage‑1)
Bromoconduritol discriminates between the two cleavage activities of α‑glucosidase II. The IC50 for the cleavage‑2 reaction (removal of the innermost glucose from Glc₂Man₉GlcNAc₂) is 0.041 mM, whereas the IC50 for the cleavage‑1 reaction (removal of the penultimate glucose) is 0.262 mM, representing a 6.4‑fold selectivity window [1]. This intra‑enzyme selectivity is not exhibited by the common clinical inhibitor acarbose, which acts as a competitive, reversible inhibitor without cleavage‑step discrimination [2].
| Evidence Dimension | IC50 for α-glucosidase II cleavage-2 vs. cleavage-1 |
|---|---|
| Target Compound Data | Cleavage-2 IC50 = 0.041 mM; Cleavage-1 IC50 = 0.262 mM |
| Comparator Or Baseline | Acarbose (competitive, reversible inhibitor; no differential cleavage inhibition reported) |
| Quantified Difference | 6.4‑fold lower IC50 for cleavage-2 relative to cleavage-1 |
| Conditions | Rat liver α-glucosidase II, 10 mM HEPES pH 7.4, 37°C |
Why This Matters
Procurement of bromoconduritol rather than a generic α‑glucosidase inhibitor enables selective blockade of the second glucose‑trimming step, a critical requirement for studies of glycoprotein quality control.
- [1] BRENDA Enzyme Database. Ligand: bromoconduritol. Accessed 2026-04-28. View Source
- [2] Datema R, et al. Inhibition of formation of complex oligosaccharides by the glucosidase inhibitor bromoconduritol. Proc Natl Acad Sci U S A. 1982;79(22):6787-6791. View Source
